4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

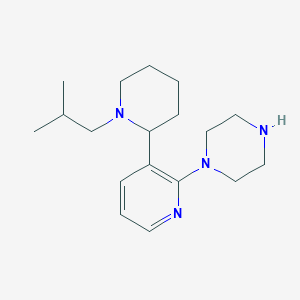

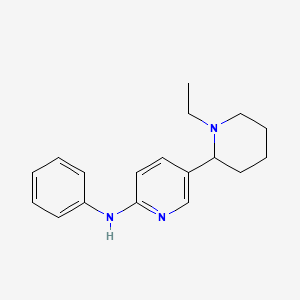

4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and a benzaldehyde moiety

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-((3-(4-(Trifluormethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyd umfasst typischerweise mehrere Schritte:

Bildung des Oxadiazolrings: Der Oxadiazolring kann durch Reaktion von Hydrazinderivaten mit Carbonsäuren oder deren Derivaten unter dehydrierenden Bedingungen synthetisiert werden.

Anbindung der Trifluormethylgruppe: Die Trifluormethylgruppe wird durch nukleophile Substitutionsreaktionen unter Verwendung von Trifluormethylierungsmitteln eingeführt.

Bildung der Benzaldehydgruppe: Die Benzaldehydgruppe kann durch Formylierungsreaktionen eingeführt werden, wie z. B. die Vilsmeier-Haack-Reaktion, die die Verwendung von DMF und POCl3 beinhaltet.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dazu gehören die Verwendung von hochreinen Reagenzien, kontrollierte Reaktionstemperaturen und effiziente Reinigungstechniken wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Reaktionstypen

4-((3-(4-(Trifluormethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.

Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.

Substitution: Die Trifluormethylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: 4-((3-(4-(Trifluormethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoesäure.

Reduktion: 4-((3-(4-(Trifluormethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzylalkohol.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

4-((3-(4-(Trifluormethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird als Baustein für die Synthese potenzieller pharmazeutischer Wirkstoffe verwendet, insbesondere solcher, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Materialwissenschaften: Die einzigartigen strukturellen Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Flüssigkristallen.

Biologische Studien: Es wird zur Untersuchung biologischer Pfade und Mechanismen verwendet, insbesondere solcher, die mit oxidativem Stress und Entzündungen zusammenhängen.

5. Wirkmechanismus

Der Wirkmechanismus von 4-((3-(4-(Trifluormethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie leicht Zellmembranen durchdringen und mit intrazellulären Zielstrukturen interagieren kann. Der Oxadiazolring kann an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen, wodurch die Bindung der Verbindung an ihr Ziel stabilisiert wird.

Wirkmechanismus

The mechanism of action of 4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(Trifluormethyl)benzaldehyd: Ähnlich in der Struktur, aber ohne den Oxadiazolring.

4-(Trifluormethyl)phenol: Enthält eine Hydroxylgruppe anstelle der Aldehyd- und Oxadiazolgruppen.

4-(Trifluormethyl)benzylamin: Besitzt eine Aminogruppe anstelle der Aldehyd- und Oxadiazolgruppen.

Einzigartigkeit

4-((3-(4-(Trifluormethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyd ist einzigartig aufgrund des Vorhandenseins sowohl der Trifluormethylgruppe als auch des Oxadiazolrings, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination erhöht sein Potenzial als vielseitiger Baustein in der synthetischen Chemie und seine Nützlichkeit in verschiedenen Forschungsanwendungen.

Eigenschaften

Molekularformel |

C17H11F3N2O3 |

|---|---|

Molekulargewicht |

348.28 g/mol |

IUPAC-Name |

4-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |

InChI |

InChI=1S/C17H11F3N2O3/c18-17(19,20)13-5-3-12(4-6-13)16-21-15(25-22-16)10-24-14-7-1-11(9-23)2-8-14/h1-9H,10H2 |

InChI-Schlüssel |

DWKWHGFNVJPEAG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C=O)OCC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11816356.png)

![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11816389.png)

![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)

![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)